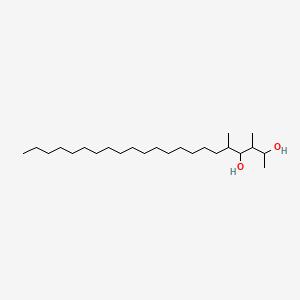
3,5-Dimethyl-2,4-docosanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-2,4-docosanediol: is a chemical compound with the molecular formula C24H50O2 It is a long-chain diol, characterized by the presence of two hydroxyl groups (-OH) at the 2nd and 4th positions of the docosane chain, and methyl groups at the 3rd and 5th positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2,4-docosanediol typically involves multi-step organic reactions. One common method is the reduction of corresponding ketones or aldehydes using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of precursor compounds. The process is optimized for high yield and purity, often using catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
化学反应分析
Types of Reactions: 3,5-Dimethyl-2,4-docosanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of 3,5-dimethyl-2,4-docosanedione.
Reduction: Formation of 3,5-dimethyldocosane.
Substitution: Formation of 3,5-dimethyl-2,4-dichlorodocosane.
科学研究应用
Chemistry: 3,5-Dimethyl-2,4-docosanediol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of polymers and surfactants.
Biology: In biological research, this compound is studied for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug delivery systems and as a precursor for bioactive molecules.
Industry: In the industrial sector, this compound is used in the formulation of lubricants, plasticizers, and as an additive in cosmetics and personal care products.
作用机制
The mechanism of action of 3,5-Dimethyl-2,4-docosanediol involves its interaction with biological membranes. The hydroxyl groups facilitate hydrogen bonding with membrane lipids, potentially altering membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and transport mechanisms.
相似化合物的比较
2,4-Dimethyl-2,4-pentanediol: Similar in structure but with a shorter carbon chain.
3,5-Dimethyl-1-hexanol: Contains a single hydroxyl group and a shorter chain.
2,4-Dimethyl-1,3-pentanediol: Similar diol structure but with different positioning of methyl groups.
Uniqueness: 3,5-Dimethyl-2,4-docosanediol stands out due to its long carbon chain, which imparts unique physical and chemical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
56324-81-3 |
|---|---|
分子式 |
C24H50O2 |
分子量 |
370.7 g/mol |
IUPAC 名称 |
3,5-dimethyldocosane-2,4-diol |
InChI |
InChI=1S/C24H50O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)24(26)22(3)23(4)25/h21-26H,5-20H2,1-4H3 |
InChI 键 |
VMGOEPRCMLMVKT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(C)C(C(C)C(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile](/img/structure/B13815771.png)

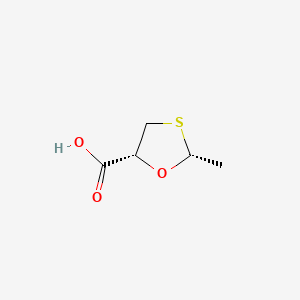
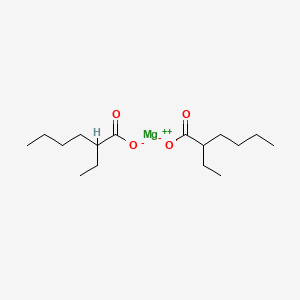

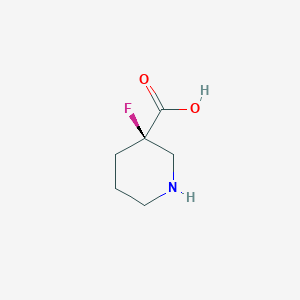
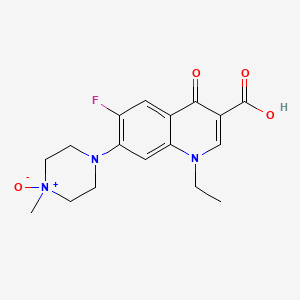
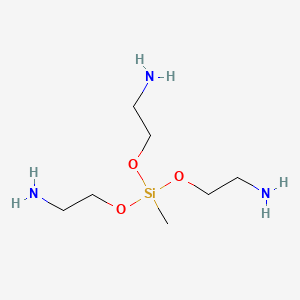


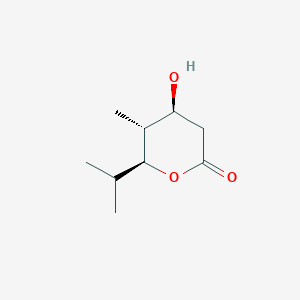

![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)

